5-Chloro-2-(piperidin-1-yl)pyridine
CAS No.: 1424857-24-8
Cat. No.: VC2701327
Molecular Formula: C10H13ClN2
Molecular Weight: 196.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1424857-24-8 |
|---|---|
| Molecular Formula | C10H13ClN2 |
| Molecular Weight | 196.67 g/mol |
| IUPAC Name | 5-chloro-2-piperidin-1-ylpyridine |
| Standard InChI | InChI=1S/C10H13ClN2/c11-9-4-5-10(12-8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 |
| Standard InChI Key | SYOHZTMOLCAMKH-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)C2=NC=C(C=C2)Cl |
| Canonical SMILES | C1CCN(CC1)C2=NC=C(C=C2)Cl |
Introduction
Chemical Identity and Properties
Structural Characteristics
5-Chloro-2-(piperidin-1-yl)pyridine (CAS: 1424857-24-8) possesses a molecular formula of C10H13ClN2 and a molecular weight of 196.67 g/mol. The compound's structure combines two important pharmacophores: a pyridine ring and a piperidine moiety, connected through a nitrogen linkage. This arrangement creates a molecule with specific electronic distribution patterns that influence its reactivity and biological interactions.
Physical Properties
The compound typically appears as a white solid under standard conditions. Its physical-chemical profile places it within parameters favorable for drug development according to Lipinski's Rule of Five, suggesting potential suitability as a drug candidate or chemical scaffold.
| Property | Value | Significance |
|---|---|---|
| Molecular Weight | 196.67 g/mol | Within drug-like range (<500) |
| CAS Number | 1424857-24-8 | Unique chemical identifier |
| Appearance | White solid | Standard physical form |
| Core Structure | Substituted pyridine | Common medicinal chemistry scaffold |
Synthesis Methods
Comparative Synthesis Protocol
The synthesis of the related compound 1-(5-CHLORO-PYRIDIN-2-YL)-PIPERAZINE involves the following procedure:
| Step | Reagents and Conditions | Observations | Yield |
|---|---|---|---|
| 1 | tert-butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate (170 mg, 0.571 mmol) in methylene chloride (3 ml) + trifluoroacetic acid (3 ml) | Stirred at room temperature for 2 hours | - |
| 2 | Concentration under reduced pressure, addition of saturated aqueous NaHCO₃ (15 ml) | Neutralization step | - |
| 3 | Extraction with methylene chloride (15 ml × 3) | Separation of organic product | - |
| 4 | Drying over anhydrous sodium sulfate, filtration, concentration, and vacuum drying | Isolation of final product as white solid | 99% |
This high-yield synthesis (99%) for a structurally similar compound suggests that comparable efficient protocols might be applicable to 5-Chloro-2-(piperidin-1-yl)pyridine .
Biological Activity and Pharmacological Profile
Receptor Interactions
5-Chloro-2-(piperidin-1-yl)pyridine demonstrates biological activity primarily through its interaction with neurotransmitter receptors. Research indicates its potential as a serotonin receptor agonist, which makes it particularly valuable in medicinal chemistry for developing therapeutic agents targeting the central nervous system.
The compound's structural features—specifically the piperidine ring connected to the pyridine scaffold—facilitate its binding to specific receptor sites, potentially modulating neurotransmitter signaling pathways.
| Hazard Category | Classification | Hazard Statement |
|---|---|---|
| Skin irritation | Category 2 | H315: Causes skin irritation |
| Eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity - single exposure | Category 3, Respiratory system | H335: May cause respiratory irritation |
| Safety Aspect | Recommended Measures |
|---|---|
| Respiratory protection | Avoid breathing dust/fume/gas/mist/vapors/spray |
| Skin contact prevention | Wash skin thoroughly after handling |
| General usage | Use only outdoors or in a well-ventilated area |
| Personal protective equipment | Wear protective gloves/protective clothing/eye protection/face protection |
| Storage conditions | Store in a well-ventilated place; Keep container tightly closed; Store locked up |
| Disposal | Dispose of contents/container to an approved waste disposal plant |
Emergency Response Procedures
In case of exposure, specific first aid measures are recommended :
| Exposure Route | First Aid Procedure |
|---|---|
| Skin contact | Wash with plenty of soap and water |
| Inhalation | Remove to fresh air and keep at rest in a position comfortable for breathing |
| Eye contact | Rinse cautiously with water for several minutes; Remove contact lenses if present and easy to do; Continue rinsing |
| General response | Call a poison center or doctor if you feel unwell |
Applications in Pharmaceutical Research
Medicinal Chemistry Applications
5-Chloro-2-(piperidin-1-yl)pyridine has attracted significant interest in medicinal chemistry due to its potential applications as a neurotransmitter receptor modulator. The compound's chemical structure makes it particularly valuable in the development of drug candidates targeting neurological and psychiatric conditions.
Its role as a potential serotonin receptor agonist positions it as a candidate for research into conditions such as:
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Depression and anxiety disorders
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Neurodegenerative conditions
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Pain management therapies
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Cognitive enhancement applications
Role as a Chemical Building Block
Beyond its direct pharmacological applications, the compound serves as an important synthetic intermediate in the development of more complex bioactive molecules. Its reactive sites allow for further functionalization, making it a versatile building block in the construction of diverse chemical libraries for drug discovery programs.
Spectral Analysis and Characterization
Analytical Techniques
Spectral analyses play a crucial role in confirming the structural integrity and purity of 5-Chloro-2-(piperidin-1-yl)pyridine during synthesis and characterization. Common analytical techniques include:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Infrared (IR) spectroscopy
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Mass spectrometry
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X-ray crystallography (for solid-state structure confirmation)
Comparative Analysis with Related Compounds
Structural Analogs
A comparative analysis with structurally similar compounds highlights the unique features of 5-Chloro-2-(piperidin-1-yl)pyridine. One notable related compound is 1-(5-CHLORO-PYRIDIN-2-YL)-PIPERAZINE (CAS: 87394-65-8) , which differs in containing a piperazine ring instead of a piperidine ring.
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Distinction |
|---|---|---|---|---|
| 5-Chloro-2-(piperidin-1-yl)pyridine | 1424857-24-8 | C10H13ClN2 | 196.67 g/mol | Contains piperidine ring (single nitrogen) |
| 1-(5-CHLORO-PYRIDIN-2-YL)-PIPERAZINE | 87394-65-8 | C9H12ClN3 | 197.66 g/mol | Contains piperazine ring (two nitrogens) |
Structure-Activity Considerations
The structural differences between these compounds significantly influence their biological activities and chemical properties:
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The additional nitrogen atom in the piperazine ring (compared to piperidine) increases the compound's hydrophilicity
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The second nitrogen in piperazine provides an additional site for hydrogen bonding
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The altered electronic distribution affects receptor binding profiles and selectivity
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The piperazine derivative offers an additional site for potential functionalization
Research Challenges and Future Directions
Current Research Limitations
Despite its promising attributes, several research challenges remain in the development of 5-Chloro-2-(piperidin-1-yl)pyridine as a therapeutic agent:
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Limited publicly available data on structure-activity relationships
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Incomplete understanding of its precise mechanism of action at molecular targets
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Need for optimization of synthesis methods for scalable production
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Limited information on pharmacokinetic and pharmacodynamic profiles
Future Research Opportunities
Several promising research directions could expand the utility of this compound:
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Detailed receptor binding studies to elucidate specific target interactions
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Development of improved synthetic routes with higher yields and fewer steps
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Creation of derivative libraries to explore structure-activity relationships
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Investigation of potential applications beyond neurotransmitter modulation
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Exploration of drug delivery systems to optimize bioavailability
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